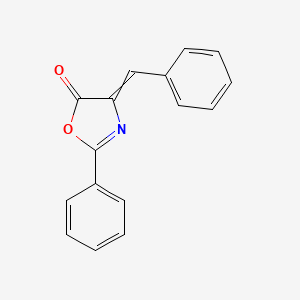

4-Benzal-2-phenyl-5-oxazolone

Description

BenchChem offers high-quality 4-Benzal-2-phenyl-5-oxazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzal-2-phenyl-5-oxazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO2 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

4-benzylidene-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H |

InChI Key |

VFDOKJVMHZUBTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

4-Benzal-2-phenyl-5-oxazolone chemical structure and properties

An In-depth Technical Guide to 4-Benzal-2-phenyl-5-oxazolone: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Azlactone Core

4-Benzal-2-phenyl-5-oxazolone, also known as (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, is a prominent member of the azlactone family of heterocyclic compounds.[1][2] The 5(4H)-oxazolone ring system is a five-membered heterocycle featuring both oxygen and nitrogen atoms, which imparts a unique combination of reactivity and stability.[1] This scaffold serves as a crucial building block and versatile intermediate in organic synthesis, most notably in the preparation of α-amino acids, peptides, and various other complex heterocyclic structures.[3][4][5][6] Its derivatives have garnered significant attention from the scientific community, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][7][8][9] This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and diverse applications for researchers in chemistry and drug development.

Chemical Structure and Physicochemical Properties

The structural identity and fundamental properties of 4-benzal-2-phenyl-5-oxazolone are foundational to its chemistry.

Nomenclature and Chemical Identifiers

The compound is known by several names, and its structure is unambiguously defined by various chemical identifiers.

| Identifier | Value |

| IUPAC Name | 4-benzylidene-2-phenyl-1,3-oxazol-5-one[10] |

| Synonyms | 4-Benzal-2-phenyl-5-oxazolone, (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one, Erlenmeyer azlactone[2][10] |

| CAS Number | 17606-70-1[2] |

| Molecular Formula | C₁₆H₁₁NO₂[10][11] |

| InChI Key | VFDOKJVMHZUBTN-UHFFFAOYSA-N[10] |

| SMILES | C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[10] |

Physicochemical Data

The key physical and chemical properties are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 249.26 g/mol | [1][10] |

| Appearance | White to light yellow crystalline solid | [12][13] |

| Melting Point | 165-167 °C | [11][14] |

| Solubility | Soluble in organic solvents like ethanol and methanol; insoluble in water. | [13] |

| LogP | 2.46 - 3.6 | [10][11] |

| Flash Point | 175.6 °C | [11] |

Synthesis: The Erlenmeyer-Plöchl Reaction and Modern Innovations

The primary route for synthesizing 4-benzal-2-phenyl-5-oxazolone is the Erlenmeyer-Plöchl synthesis, a classic name reaction in organic chemistry.[1][3][5]

The Erlenmeyer-Plöchl Reaction: Mechanism and Rationale

This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an N-acyl glycine (hippuric acid) in the presence of acetic anhydride and a weak base, typically anhydrous sodium acetate.[1][5]

-

Causality of Reagents:

-

Hippuric Acid (N-benzoyl glycine): Provides the core glycine backbone and the 2-phenyl substituent of the oxazolone ring.[1]

-

Benzaldehyde: Acts as the electrophile that condenses with the active methylene group to form the 4-benzylidene substituent.[4]

-

Acetic Anhydride: Serves a dual purpose. It functions as a powerful dehydrating agent, facilitating the initial intramolecular cyclization of hippuric acid to form the intermediate 2-phenyl-5-oxazolone. It also activates the reactants.[1][5]

-

Sodium Acetate: Acts as a weak base to deprotonate the acidic C-4 proton of the intermediate oxazolone, generating an enolate that subsequently attacks the benzaldehyde.[1]

-

The overall mechanism involves the cyclodehydration of hippuric acid to an azlactone intermediate, which then undergoes a Perkin-type condensation with benzaldehyde.

Caption: Mechanism of the Erlenmeyer-Plöchl Synthesis.

Experimental Protocol: Classical Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 4-benzal-2-phenyl-5-oxazolone.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

A mixture of hippuric acid (0.01 mol), benzaldehyde (0.01 mol), anhydrous sodium acetate (0.01 mol), and acetic anhydride (20 mL) is prepared in a round-bottom flask.[15]

-

The mixture is heated with stirring in an oil bath at approximately 100 °C for 2-4 hours.[15] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured slowly into ice-cold water with vigorous stirring.[15]

-

The resulting solid precipitate is collected by vacuum filtration.

-

The crude product is washed thoroughly with cold water and then with cold ethanol to remove unreacted starting materials and byproducts.[3]

-

The solid is purified by recrystallization from ethanol to yield light-yellow needles or crystals.[12]

Modern Synthetic Advancements

While robust, the classical method often requires harsh conditions. Modern research has focused on developing more efficient and environmentally benign protocols.

-

Catalytic Methods: Catalysts such as L-proline, zinc oxide, and polyphosphoric acid have been shown to be effective, often leading to higher yields and shorter reaction times.[1][16]

-

Solvent-Free & Microwave-Assisted Synthesis: These "green chemistry" approaches reduce or eliminate the need for volatile organic solvents and can significantly accelerate the reaction rate.

-

Continuous-Flow Synthesis: The use of microreactors offers a safe, efficient, and catalyst-free method for the Erlenmeyer-Plöchl reaction, providing rapid synthesis and high purity products.

Caption: Modern synthetic routes to 4-benzal-2-phenyl-5-oxazolone.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-benzal-2-phenyl-5-oxazolone is dominated by the strained lactone ring and the activated exocyclic double bond, making it a valuable synthon.

-

Ring-Opening Reactions: The oxazolone ring is highly susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond (C-O bond at position 1,5).[1] This reactivity is fundamental to its use in synthesis.

-

Hydrolysis: Reaction with water or base yields α-benzamido-cinnamic acid.

-

Aminolysis/Ammonolysis: Reaction with amines or ammonia opens the ring to form peptide-like structures.

-

Thiolysis: Thiols can also act as nucleophiles, cleaving the ring to form thioesters.[17]

-

-

Intermediate for Amino Acid Synthesis: The unsaturated α-acylamino acid produced from hydrolysis can be reduced (e.g., via catalytic hydrogenation) to yield the amino acid phenylalanine.[5][6] This is a classical application of the Erlenmeyer synthesis.

-

Cycloaddition Reactions: In the presence of a Lewis acid, the oxazolone can act as a 1,3-dipole, participating in cycloaddition reactions to form other five-membered heterocyclic products.[1]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of 4-benzal-2-phenyl-5-oxazolone.

| Spectroscopic Technique | Key Features and Wavenumbers/Shifts |

| FTIR (KBr) | ~1793, 1769 cm⁻¹ (C=O, lactone carbonyl stretching); ~1652 cm⁻¹ (C=N stretching); ~1596 cm⁻¹ (C=C stretching)[9] |

| ¹H NMR (CDCl₃) | δ ~7.21 ppm (s, 1H, olefinic =CH); δ ~7.44-8.25 ppm (m, 10H, aromatic protons)[9] |

| ¹³C NMR (CDCl₃) | Signals observed for olefinic, aromatic, and carbonyl carbons. Key signals include δ ~164.7 and ~165.1 ppm for the carbonyl and imine carbons of the ring.[9] |

| UV-Vis | Spectral data is available, showing characteristic absorbance for the conjugated system.[2][10] |

| Mass Spec (ESI-MS) | [M+H]⁺ = 250 |

Applications in Research and Development

The unique structure of 4-benzal-2-phenyl-5-oxazolone makes it and its derivatives valuable in various scientific fields, particularly in medicinal chemistry.

Medicinal Chemistry and Drug Discovery

The oxazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.

-

Anticancer Activity: Derivatives have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116).[1][15]

-

Antimicrobial and Antifungal Activity: Many oxazolone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[7][8]

-

Anti-inflammatory and Antioxidant Properties: The scaffold has been investigated for its ability to inhibit enzymes like lipoxygenase and to prevent lipid peroxidation, indicating anti-inflammatory and antioxidant potential.[1][9]

-

Enzyme Inhibition: Substituted oxazolones have been developed as inhibitors for enzymes such as tyrosinase and human acetylcholinesterase (hAChE), the latter being a key target in the treatment of Alzheimer's disease.[1][18]

Agriculture and Materials Science

-

Agrochemicals: Derivatives have been explored for their potential use as fungicides, pesticides, and herbicides.[1][16][18]

-

Fluorescent Probes: The conjugated system of oxazolones can impart fluorescent properties, making them candidates for use as dyes or sensors.

Conclusion

4-Benzal-2-phenyl-5-oxazolone is a cornerstone heterocyclic compound with a rich history and a vibrant future in chemical research. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with its versatile reactivity, establishes it as an indispensable tool for organic chemists. The broad and potent biological activities exhibited by its derivatives continue to drive innovation in drug discovery and materials science, ensuring that the study of this remarkable azlactone will remain a fruitful area of investigation for years to come.

References

- 4-Benzal-2-phenyl-5-oxazolone - Benchchem. (n.d.).

- Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction - Scribd. (n.d.).

- Erlenmeyer-Plochl Azloactone Synthesis. (n.d.).

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (n.d.).

- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.).

-

4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1 | Chemsrc. (2025, August 25). Retrieved February 26, 2026, from [Link]

- Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.).

-

An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Publishing. (2016, February 9). Retrieved February 26, 2026, from [Link]

-

4-benzylidene-2-phenyl-2-oxazolin-5-one - ChemBK. (2024, April 9). Retrieved February 26, 2026, from [Link]

- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY - CORE. (n.d.).

- REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. Ahmad Momeni Tikdar. (n.d.).

-

Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst | Asian Journal of Chemistry. (2018, June 30). Retrieved February 26, 2026, from [Link]

-

reaction of 4-benzylidene-2-phenyloxazol-5(4h)-one with 3,4-dithio-toluene in the presece of triethylamine - Semantic Scholar. (n.d.). Retrieved February 26, 2026, from [Link]

- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020, July 18).

-

5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- - the NIST WebBook. (n.d.). Retrieved February 26, 2026, from [Link]

- Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl] - JOCPR. (n.d.).

-

5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - MDPI. (2020, July 11). Retrieved February 26, 2026, from [Link]

-

Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC. (2023, November 2). Retrieved February 26, 2026, from [Link]

Sources

- 1. 4-Benzal-2-phenyl-5-oxazolone | Benchchem [benchchem.com]

- 2. 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- [webbook.nist.gov]

- 3. scribd.com [scribd.com]

- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. jocpr.com [jocpr.com]

- 9. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules [mdpi.com]

- 10. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1 | Chemsrc [chemsrc.com]

- 12. turkjps.org [turkjps.org]

- 13. chembk.com [chembk.com]

- 14. 4-苯亚甲基-2-苯基-2-噁唑英-5-酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. asianpubs.org [asianpubs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Azlactone Identity: A Technical Guide to 4-Benzylidene-2-phenyl-5-oxazolone

Executive Summary: Resolving the Nomenclature

The Core Directive: There is no structural difference between 4-Benzylidene-2-phenyl-5-oxazolone and 4-Benzal-2-phenyl-5-oxazolone . They are synonyms for the exact same chemical entity (CAS: 17606-70-1).[1]

-

"Benzylidene" is the IUPAC-preferred nomenclature for the

moiety. -

"Benzal" is the traditional, trivial contraction used extensively in older literature (pre-1990s) and industrial catalogs.

This guide treats the compound as a singular entity, hereafter referred to as the Erlenmeyer Azlactone , a critical intermediate in the synthesis of

Nomenclature & Identity Matrix

| Identifier Type | Value | Context |

| IUPAC Name | (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Official chemical registry |

| Common Synonym | 4-Benzal-2-phenyl-5-oxazolone | Industrial/Legacy usage |

| CAS Number | 17606-70-1 | Database Indexing |

| Structure Class | Unsaturated Azlactone | Heterocyclic Chemistry |

| Stereochemistry | Z-Isomer (Thermodynamically favored) | The phenyl ring is trans to the carbonyl oxygen |

Synthesis: The Erlenmeyer-Plöchl Reaction

The synthesis of 4-benzylidene-2-phenyl-5-oxazolone is the archetypal Erlenmeyer-Plöchl Azlactone Synthesis .[2][3] This is a condensation reaction between an

Mechanistic Causality

The reaction is not a simple condensation; it proceeds through a specific cascade governed by the acidity of the

-

Cyclodehydration: Acetic anhydride cyclizes hippuric acid into the saturated intermediate, 2-phenyl-5-oxazolone. This intermediate is rarely isolated because it is highly reactive.

-

Perkin-Type Condensation: The C-4 protons of the saturated oxazolone are acidic (

). The acetate base generates an enolate which attacks the benzaldehyde carbonyl. -

Elimination: The resulting alcohol undergoes rapid dehydration (driven by conjugation) to form the exocyclic double bond.

Synthesis Pathway Diagram

Figure 1: The stepwise formation of the azlactone ring followed by condensation with benzaldehyde.[2]

Experimental Protocol: Validated Synthesis

This protocol is optimized for yield and purity, minimizing the formation of the open-chain acetamidocinnamic acid byproduct.

Reagents

-

Hippuric Acid: 0.25 mol (45 g)

-

Benzaldehyde: 0.25 mol (27 g) — Must be freshly distilled to remove benzoic acid.

-

Acetic Anhydride: 0.75 mol (77 g) — Excess serves as solvent and dehydrator.

-

Anhydrous Sodium Acetate: 0.25 mol (20.5 g) — Catalyst.

-

Ethanol (95%): For washing and recrystallization.

Step-by-Step Procedure

-

Setup: In a 500 mL Erlenmeyer flask (or round-bottom), combine the hippuric acid, benzaldehyde, sodium acetate, and acetic anhydride.

-

Liquefaction: Heat the mixture on a steam bath or hot plate (approx. 100°C). The mixture will liquefy as the reagents dissolve and react.

-

Reflux: Once liquid, heat for exactly 2 hours . The solution will turn deep yellow/orange.

-

Critical Check: Do not overheat (>110°C) or boil vigorously, as this promotes polymerization (tar formation).

-

-

Precipitation: Cool the flask contents to room temperature. Add 100 mL of cold ethanol slowly with stirring. This quenches excess anhydride and forces the product to crystallize.[3]

-

Filtration: Allow the mixture to stand at 0°C (ice bath) for 1 hour. Filter the yellow crystals using a Buchner funnel.

-

Purification: Wash the cake with two 25 mL portions of ice-cold ethanol, then two 25 mL portions of boiling water (to remove residual sodium acetate and unreacted hippuric acid).

-

Recrystallization: Dissolve the crude product in benzene or ethyl acetate/ethanol (1:1).

-

Target Yield: 60–70%

-

Melting Point: 165–167°C

-

Reactivity Profile & Applications

The azlactone ring is a "chameleon" intermediate. Its utility lies in its dual susceptibility to nucleophilic attack (at C-5) and reduction (at the exocyclic C=C bond).

Key Transformations

-

Hydrolysis (Acid/Base): Opens the ring to form

-benzamidocinnamic acid. -

Aminolysis: Reaction with amines yields amides. This is crucial in peptide synthesis for chain extension.

-

Reduction: Catalytic hydrogenation or HI/P reduction yields Phenylalanine (after hydrolysis).

Reactivity Network Diagram

Figure 2: The divergent reactivity pathways of the oxazolone scaffold.

Characterization Data

To validate the synthesis, compare your product against these standard spectroscopic markers.

| Technique | Parameter | Characteristic Signal |

| IR Spectroscopy | C=O Stretch (Lactone) | 1795 cm⁻¹ and 1770 cm⁻¹ (Strong doublet, characteristic of azlactones) |

| IR Spectroscopy | C=N Stretch | 1650 cm⁻¹ |

| ¹H NMR (CDCl₃) | Vinyl Proton | |

| ¹H NMR (CDCl₃) | Aromatic Protons | |

| Physical | Appearance | Bright yellow needles |

Note on Stereochemistry: The synthesis almost exclusively yields the (Z)-isomer . This is due to the steric repulsion between the phenyl group of the benzylidene moiety and the carbonyl oxygen of the oxazolone ring, which destabilizes the (E)-isomer.

References

-

Organic Syntheses. "4-Benzylidene-2-phenyl-5-oxazolone". Org.[4][5][6] Synth.1939 , 19, 1; Coll. Vol.1943 , 2, 1. [Link]

-

Carter, H. E. "The Azlactones." Organic Reactions1946 , 3, 198.[7] [Link]

- Finar, I. L.Organic Chemistry, Volume 1: The Fundamental Principles. Longman, 1973. (Classic text on Heterocyclic synthesis).

-

PubChem. "Compound Summary: 4-Benzylidene-2-phenyl-5-oxazolone".[8] [Link]

Sources

- 1. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | CAS 17606-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-benzylidene-2-phenyl-2-oxazolin-5-one [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Azlactone rings: uniting tradition and innovation in synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Erlenmeyer-Plöchl Azlactone Synthesis: Mechanistic Deep Dive & Protocol Optimization

Executive Summary

The Erlenmeyer-Plöchl azlactone synthesis is the cornerstone method for generating

This guide moves beyond the textbook definition to provide a rigorous mechanistic analysis and a robust, self-validating experimental protocol. We focus on the causality of reagent selection—specifically the dual role of acetic anhydride and the necessity of anhydrous conditions—to ensure reproducibility in drug development workflows.

Part 1: Mechanistic Foundations

The reaction is not a simple condensation; it is a cascade sequence involving cyclodehydration, tautomerization, and Perkow-type condensation. Understanding the discrete intermediate states is critical for troubleshooting low yields or side reactions (such as ring-opening polymerization).

The Reaction Pathway[1][2][3][4][5]

-

Cyclodehydration: The

-acylglycine (typically hippuric acid) reacts with acetic anhydride to form the 5-oxazolone (azlactone) ring. This is the active nucleophile. -

Activation: The C-4 proton of the oxazolone is highly acidic (

). The base (sodium acetate) generates the resonance-stabilized enolate. -

Condensation: The enolate attacks the aldehyde (Perkin-type condensation) to form a hydroxy-intermediate.

-

Elimination: Acylation of the hydroxyl group followed by

-elimination yields the thermodynamic

Mechanistic Flowchart

Figure 1: Step-wise mechanistic pathway from N-acylglycine to the unsaturated azlactone.

Part 2: Critical Parameters & Optimization

Success in the Erlenmeyer synthesis relies on controlling the equilibrium between the open-chain amide and the cyclic azlactone.

Reagent Causality Table

| Component | Role | Critical Specification | Common Failure Mode |

| Hippuric Acid | Substrate | Dry powder, finely ground. | Moisture leads to hydrolysis of the anhydride. |

| Acetic Anhydride | 1. Dehydrating agent2. Solvent | Excess (3-4 equivalents). | Insufficient volume causes the reaction to solidify ("seize") before completion. |

| Sodium Acetate | Base catalyst | Fused (Anhydrous). | Use of trihydrate ( |

| Aldehyde | Electrophile | Freshly distilled (if liquid). | Oxidation to carboxylic acid (e.g., benzoic acid) poisons the catalyst. |

The "Fused" Sodium Acetate Requirement

Many protocols fail because researchers use sodium acetate trihydrate. The water released upon heating hydrolyzes the acetic anhydride immediately.

-

Corrective Action: Melt sodium acetate in a porcelain dish with a Bunsen burner until the water of crystallization boils off and the solid resolidifies. Grind this immediately before use.

Part 3: Experimental Protocol

Target Synthesis: 4-Benzylidene-2-phenyl-5-oxazolone Scale: 0.1 M (Adaptable)

Workflow Diagram

Figure 2: Operational workflow for the standard Erlenmeyer-Plöchl synthesis.

Step-by-Step Procedure

-

Preparation:

-

In a 250 mL Erlenmeyer flask, place 17.9 g (0.1 mol) of hippuric acid and 8.2 g (0.1 mol) of freshly fused, powdered sodium acetate.

-

Add 10.6 g (0.1 mol) of benzaldehyde (free of benzoic acid).

-

Add 30 g (28 mL, 0.3 mol) of acetic anhydride.

-

-

Reaction:

-

Heat the mixture on a hot plate or steam bath with constant swirling.

-

Observation Point: The mixture will initially be a slurry. As the temperature rises (

C), it will liquefy and turn a deep yellow/orange color. -

Once liquefied, heat for an additional 2 hours on a steam bath. Do not overheat (boil), as this promotes polymerization (turning the product red/tarry).[1]

-

-

Quenching & Workup:

-

Remove from heat. Slowly add 50 mL of ethanol to the hot mixture.

-

Why? This converts excess acetic anhydride to ethyl acetate/acetic acid and prevents the product from oiling out.

-

Allow the mixture to stand overnight at

C.

-

-

Purification:

-

Filter the crystalline precipitate.[1]

-

Wash 1: Two portions of ice-cold ethanol (removes colored impurities).

-

Wash 2: Two portions of boiling water .

-

Why? Boiling water removes unreacted hippuric acid and sodium acetate salts; the azlactone is insoluble in water.

-

Dry the bright yellow crystals in a vacuum oven at

C.

-

-

Validation:

-

Yield: Expected 70-80%.

-

Melting Point: 165-166°C.

-

Appearance: Bright yellow needles.

-

Part 4: Applications in Drug Development

The azlactone scaffold is not merely an intermediate; it is a privileged structure in medicinal chemistry.

Synthesis of Non-Proteinogenic Amino Acids

Hydrolysis of the azlactone ring followed by reduction (hydrogenation or HI/P) yields phenylalanine derivatives. This is crucial for creating:

-

L-DOPA precursors: Using vanillin derivatives.

-

Thyroxine analogs: Using halogenated benzaldehydes.

Peptidomimetics and Heterocycles

The C-2 and C-4 positions are electrophilic.

-

Imidazolinones: Reaction with primary amines (R-NH2) transforms the oxazolone into an imidazolinone, a core scaffold in CNS depressants and antihypertensives [1].

-

Mercapto-derivatives: Reaction with thiols generates thio-esters used in enzyme inhibition assays.

Photoredox Catalysis

Recent studies have utilized Erlenmeyer azlactones in visible-light photoredox catalysis to perform [2+2] cycloadditions, accessing complex cyclobutane derivatives with high diastereocontrol [2].

Part 5: Troubleshooting & FAQ

| Symptom | Diagnosis | Solution |

| Product is Red/Brown | Overheating / Polymerization | Lower bath temperature. Ensure reaction time does not exceed 2-3 hours. Recrystallize from benzene or ethyl acetate. |

| Mixture Solidifies Early | Insufficient Acetic Anhydride | The anhydride acts as the solvent. If the stir bar seizes, add 10-20% more anhydride. |

| Low Yield / No Precipitate | Wet Reagents | Water hydrolyzed the anhydride before cyclization. Use fused NaOAc and a fresh bottle of anhydride. |

| Product Melts < 160°C | Contamination | The product likely contains unreacted hippuric acid.[1] Perform the boiling water wash rigorously. |

References

-

Carter, H. E. (1946).[2] The Azlactones.[3][4][1][2][5][6][7][8][9][10][11] Organic Reactions, 3, 198.[2]

-

Marra, I. F. S., et al. (2018). Stereoselective Intermolecular [2 + 2] Cycloadditions of Erlenmeyer–Plöchl Azlactones Using Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 83(24), 15077–15086.

-

Buck, J. S., & Ide, W. S. (1943). Azlactone of

-Benzoylamino- - Conforth, J. W. (1949). The Chemistry of Penicillin. Princeton University Press.

-

Meskini, I., et al. (2021). Recent Advances in the Synthesis of Azlactones. European Journal of Organic Chemistry.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. ijrti.org [ijrti.org]

- 7. scribd.com [scribd.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ijsr.in [ijsr.in]

- 10. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Z and E Geometric Isomers of 4-Benzylidene-2-phenyl-5-oxazolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, structural characterization, and isomerization dynamics of the (Z) and (E) geometric isomers of 4-benzylidene-2-phenyl-5-oxazolone. As valuable intermediates in organic synthesis and possessing a range of biological activities, a thorough understanding of their distinct properties is crucial for their effective application in research and drug development.

Introduction to 4-Benzylidene-2-phenyl-5-oxazolone Isomers

4-Benzylidene-2-phenyl-5-oxazolone, a member of the azlactone family, is a heterocyclic compound featuring a five-membered oxazolone ring. The presence of the exocyclic benzylidene group (C=C double bond) gives rise to geometric isomerism, resulting in two distinct diastereomers: the (Z)-isomer and the (E)-isomer.

The spatial arrangement of the substituents around this double bond significantly influences the molecule's physical, chemical, and biological properties. The (Z)-isomer, where the high-priority groups (the phenyl group on the benzylidene moiety and the oxazolone ring nitrogen) are on the same side of the double bond, is typically the kinetically favored product in the classical Erlenmeyer-Plöchl synthesis.[1][2] Conversely, the (E)-isomer, with these groups on opposite sides, is generally the thermodynamically more stable form.

These compounds are not merely synthetic curiosities; they serve as crucial intermediates for synthesizing α-amino acids, peptides, and various heterocyclic precursors.[3][4] Furthermore, oxazolone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive scaffolds for drug discovery.[3][5][6]

Caption: Molecular structures of the (Z) and (E) isomers.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 4-benzylidene-2-phenyl-5-oxazolone is the Erlenmeyer-Plöchl synthesis . This reaction involves the condensation of an N-acylglycine (specifically, hippuric acid in this case) with an aromatic aldehyde (benzaldehyde) in the presence of acetic anhydride and a weak base like sodium acetate.[7][8]

The Erlenmeyer-Plöchl Reaction Mechanism

The reaction proceeds through several key steps:

-

Formation of 2-phenyl-5(4H)-oxazolone: Acetic anhydride facilitates the intramolecular cyclization and dehydration of hippuric acid to form the initial azlactone intermediate.[4]

-

Enolate Formation: The C-4 position of this intermediate has acidic protons. The base (sodium acetate) abstracts a proton to form a reactive enolate.[4]

-

Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a Perkin-type condensation reaction.[4]

-

Elimination: Subsequent elimination of a water molecule from the condensation adduct generates the exocyclic double bond, yielding the final product.

The reaction typically yields the (Z)-isomer as the major product. This stereochemical outcome is attributed to the kinetic control of the reaction, where the transition state leading to the Z-isomer is sterically less hindered and therefore lower in energy.

Sources

- 1. scribd.com [scribd.com]

- 2. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1 | Benchchem [benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

An In-depth Technical Guide to the Solubility of 4-Benzal-2-phenyl-5-oxazolone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-benzal-2-phenyl-5-oxazolone, a pivotal intermediate in organic synthesis and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical methodologies for researchers, scientists, and professionals in drug development.

Introduction

4-Benzal-2-phenyl-5-oxazolone, also known as (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one, is a white crystalline solid with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of approximately 249.26 g/mol .[1] Its structure, featuring a lactone ring, an exocyclic double bond, and phenyl substituents, imparts a largely nonpolar character, rendering it insoluble in water but soluble in various organic solvents.[2] This solubility profile is fundamental to its application as a versatile precursor for synthesizing amino acids, peptides, and a range of heterocyclic compounds with potential biological activities.[3] Understanding and quantifying its solubility in different organic solvents is paramount for optimizing synthetic routes, developing effective purification strategies, and formulating novel therapeutics.

Theoretical Framework of Solubility

The dissolution of a crystalline solute like 4-benzal-2-phenyl-5-oxazolone in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. A more quantitative approach involves considering the cohesive energy densities of the solute and solvent, often expressed through solubility parameters such as the Hildebrand and Hansen parameters.

Hildebrand Solubility Parameter (δ): This single parameter represents the square root of the cohesive energy density and is a useful predictor of solubility for nonpolar and slightly polar systems. Materials with similar Hildebrand parameters are more likely to be miscible.[4]

Hansen Solubility Parameters (HSP): For a more nuanced understanding, especially with compounds exhibiting polarity and hydrogen bonding potential, the Hansen parameters are more effective. The total Hildebrand parameter is divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle remains that solvents with HSP values closer to those of the solute are more likely to be effective solvents.

The overall thermodynamics of dissolution can be described by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent.

Qualitative Solubility Profile

As established, 4-benzal-2-phenyl-5-oxazolone is soluble in several organic solvents. General laboratory observations and literature references indicate its solubility in alcohols like methanol and ethanol, and its use in reaction media such as benzene.[2] However, for precise chemical process design and development, quantitative data is indispensable. The following sections provide a detailed protocol for the experimental determination of this data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the equilibrium solubility method, a robust and widely used technique, coupled with UV-Vis spectrophotometry for accurate quantification.

Part 1: Preparation of a Calibration Curve

A calibration curve is essential for accurately determining the concentration of 4-benzal-2-phenyl-5-oxazolone in solution from its absorbance.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known mass of 4-benzal-2-phenyl-5-oxazolone (e.g., 10 mg) and dissolve it in a known volume of the chosen organic solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λ_max) of 4-benzal-2-phenyl-5-oxazolone in the chosen solvent by scanning the absorbance of one of the standard solutions over a relevant wavelength range. The conjugated system in the molecule is expected to result in a strong UV-Vis absorbance.[5]

-

Measure the absorbance of each standard solution at the determined λ_max using the pure solvent as a blank.

-

-

Construction of the Calibration Curve: Plot the absorbance values versus the corresponding concentrations of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

Diagram of the Calibration Curve Preparation Workflow

Caption: Workflow for preparing a calibration curve.

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of 4-benzal-2-phenyl-5-oxazolone to a series of vials, each containing a known volume of the different organic solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

UV-Vis Analysis: Measure the absorbance of the diluted solution at the λ_max.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, factor in the dilution to determine the concentration of the saturated solution.

Diagram of the Equilibrium Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data of 4-Benzal-2-phenyl-5-oxazolone at 25 °C

| Organic Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility ( g/100 mL) |

| Hexane | 0.1 | 1.88 | Value to be determined |

| Toluene | 2.4 | 2.38 | Value to be determined |

| Dichloromethane | 3.1 | 9.08 | Value to be determined |

| Ethyl Acetate | 4.4 | 6.02 | Value to be determined |

| Acetone | 5.1 | 20.7 | Value to be determined |

| Ethanol | 5.2 | 24.6 | Value to be determined |

| Methanol | 6.6 | 32.6 | Value to be determined |

Note: The Polarity Index and Dielectric Constant values are approximate and can vary slightly with temperature and source.

Safety and Handling

4-Benzal-2-phenyl-5-oxazolone:

-

Hazards: May cause skin, eye, and respiratory irritation. Handle with care in a well-ventilated area or fume hood.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[6]

Organic Solvents:

-

General Precautions: All organic solvents used in this protocol are flammable and/or toxic to varying degrees.[7][8][9][10][11]

-

Specific Hazards:

-

Methanol: Toxic if ingested, inhaled, or absorbed through the skin.

-

Dichloromethane: A potential carcinogen.

-

Hexane and Toluene: Can cause nerve damage with chronic exposure.

-

-

Handling: Always handle organic solvents in a fume hood, away from ignition sources, and wear appropriate PPE, including solvent-resistant gloves.[11]

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 4-benzal-2-phenyl-5-oxazolone in organic solvents. By combining theoretical principles with a detailed, practical protocol, researchers are equipped to generate the critical data needed for the effective use of this important synthetic intermediate. The emphasis on a systematic experimental approach ensures the generation of reliable and reproducible solubility data, which is fundamental to advancing research and development in organic chemistry and drug discovery.

References

-

4-benzylidene-2-phenyl-2-oxazolin-5-one - ChemBK. (2024, April 9). Retrieved from [Link]

-

4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem. Retrieved from [Link]

-

An Overview on Common Organic Solvents and Their Toxicity - ResearchGate. (2019, June 30). Retrieved from [Link]

-

Hildebrand solubility parameter - Wikipedia. Retrieved from [Link]

-

UV-Visible Spectroscopy for Organic Compound Analysis | PDF - Scribd. (2018, March 13). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

-

solubility experimental methods.pptx. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Retrieved from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]

-

SAFETY DATA SHEET. (2009, September 22). Retrieved from [Link]

-

Ranking of the dangerosity of common solvents : r/chemistry - Reddit. (2024, October 31). Retrieved from [Link]

-

An Overview on Common Organic Solvents and Their Toxicity - SciSpace. (2019, June 29). Retrieved from [Link]

-

Solvents | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Retrieved from [Link]

-

4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. Ahmad Momeni Tikdar. Retrieved from [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Retrieved from [Link]

-

How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis - Jurnal UPI. (2023, September 15). Retrieved from [Link]

-

Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020, July 18). Retrieved from [Link]

-

Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC. (2016, October 6). Retrieved from [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]

-

SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY | Saour | Chemistry and Materials Research - IISTE.org. Retrieved from [Link]

-

Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl] - JOCPR. Retrieved from [Link]

Sources

- 1. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Benzal-2-phenyl-5-oxazolone | Benchchem [benchchem.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]

- 9. reddit.com [reddit.com]

- 10. scispace.com [scispace.com]

- 11. Solvents | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

The Versatile Scaffold: A Technical Guide to the Biological Activity and Medicinal Applications of 5-Oxazolone Derivatives

Abstract

The 5-oxazolone ring system, a five-membered heterocyclic motif also known as an azlactone, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent reactivity and structural versatility have established it as a "privileged scaffold," enabling the synthesis of a vast array of derivatives with a remarkable spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the multifaceted world of 5-oxazolone derivatives, from their fundamental chemical properties and synthesis to their diverse medicinal applications. We will delve into their mechanisms of action as antimicrobial, anti-inflammatory, and anticancer agents, supported by quantitative data, detailed experimental protocols, and insightful structure-activity relationship (SAR) analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The 5-Oxazolone Core: Structure, Isomerism, and Reactivity

The foundational 5-oxazolone structure is a five-membered ring containing one nitrogen and one oxygen atom.[1][5] Depending on the position of the carbonyl group and double bonds, 5-oxazolones can exist in several isomeric forms, with the 5(4H)-oxazolones being the most extensively studied and medicinally significant.[1][6] These can be further categorized into saturated and unsaturated derivatives.[1]

The chemical reactivity of the 5-oxazolone ring is a key determinant of its utility as a synthetic intermediate and its biological activity. The C-2 and C-4 positions are particularly important for biological function, while the exocyclic double bond at the C-4 position in unsaturated derivatives provides a site for various chemical modifications.[1][7] Nucleophilic attack at the C-5 carbonyl carbon can lead to ring-opening reactions, providing a pathway for the synthesis of amino acids, peptides, and other complex molecules.[7][8]

Synthetic Pathways to 5-Oxazolone Derivatives

The construction of the 5-oxazolone scaffold can be achieved through several synthetic routes. The most classical and widely employed method is the Erlenmeyer-Plöchl azlactone synthesis .[2][9]

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone

This protocol describes a standard procedure for the synthesis of a representative unsaturated 5-oxazolone derivative.

Materials:

-

Hippuric acid (N-benzoyl glycine)

-

Benzaldehyde

-

Acetic anhydride

-

Sodium acetate, anhydrous

-

Ethanol

Procedure:

-

A mixture of hippuric acid (0.1 mol), benzaldehyde (0.1 mol), acetic anhydride (0.3 mol), and anhydrous sodium acetate (0.1 mol) is prepared in a round-bottom flask.[10]

-

The mixture is heated gently on a water bath with constant shaking until the solid components dissolve.

-

The reaction mixture is then heated at 100°C for 2 hours.[11]

-

The resulting clear solution is cooled, and cold ethanol is added.[11]

-

The mixture is left to stand, allowing the product to crystallize.

-

The solid product is collected by filtration, washed with cold ethanol, and then with boiling water to remove any unreacted starting materials.[10]

-

The crude product is recrystallized from a suitable solvent, such as ethanol or benzene, to yield pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.

Causality Behind Experimental Choices:

-

Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the cyclization reaction.

-

Sodium acetate acts as a base to deprotonate the hippuric acid, initiating the condensation with the aldehyde.

-

Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization is a crucial purification step to remove impurities and obtain a highly pure final product.

Antimicrobial Applications of 5-Oxazolone Derivatives

A significant body of research has highlighted the potent antimicrobial properties of 5-oxazolone derivatives against a broad spectrum of bacteria and fungi.[2][4][11] Their mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[8]

Mechanism of Action

The antimicrobial activity of 5-oxazolone derivatives can be attributed to several mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Certain derivatives have been shown to inhibit these crucial bacterial enzymes, which are essential for DNA replication, thereby preventing bacterial proliferation. This mechanism is particularly effective against pathogens like Escherichia coli and Staphylococcus aureus.[8]

-

Interference with Peptidoglycan Biosynthesis: Some 5-oxazolones disrupt the synthesis of the bacterial cell wall by inhibiting the enzymes responsible for cross-linking peptidoglycan chains. This weakens the cell wall, making the bacteria susceptible to osmotic lysis.[8]

-

Inhibition of Acyl Carrier Protein Synthase (AcpS): Specific anthranilate 4H-oxazol-5-one derivatives have been identified as inhibitors of AcpS, an enzyme vital for fatty acid biosynthesis in bacteria.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 5-oxazolone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC).

| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |

| 9a | 2 | 4 | 4 | 8 | [11] |

| 9b | 1 | 2 | 2 | 4 | [11] |

| 9c | 4 | 8 | 8 | 16 | [11] |

| 9e | 2 | 4 | 4 | Not specified | [11] |

Table 1: Antibacterial Activity of 5(4H)-Oxazolone-Based Sulfonamides (OBS)[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing the antimicrobial activity of 5-oxazolone derivatives.

Materials:

-

Test compounds (5-oxazolone derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., ciprofloxacin)

Procedure:

-

Prepare Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).[10]

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in MHB directly in the 96-well plates to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties of 5-Oxazolone Derivatives

5-Oxazolone derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[3][12]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes involved in the arachidonic acid cascade:

-

Cyclooxygenase (COX) Inhibition: Many 5-oxazolone derivatives are potent inhibitors of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at inflammatory sites.[3][13] By inhibiting COX-2, they reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3]

-

Lipoxygenase (LOX) Inhibition: Certain derivatives also inhibit lipoxygenase, an enzyme that converts arachidonic acid into leukotrienes.[3][14] Leukotrienes are involved in various inflammatory processes, making LOX inhibition a complementary mechanism for controlling inflammation.[3]

-

NF-κB Inhibition: Some derivatives can inhibit the NF-κB signaling pathway, which prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[8]

Caption: Mechanism of anti-inflammatory action of 5-oxazolone derivatives.

Anticancer Potential of 5-Oxazolone Derivatives

The development of novel anticancer agents is a critical area of research, and 5-oxazolone derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[4][15][16]

Mechanism of Action

The anticancer activity of 5-oxazolones is multifaceted and can involve:

-

Induction of Apoptosis: Many derivatives induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

-

Enzyme Inhibition: Certain 5-oxazolones can inhibit enzymes that are crucial for cancer cell survival and proliferation, such as specific protein kinases.[17]

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.[16]

Caption: Anticancer mechanisms of 5-oxazolone derivatives.

Quantitative Anticancer Data

The in vitro anticancer activity of 5-oxazolone derivatives is often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 10a | Bacillus subtilis | 1.1 | [2] |

| 10c | Bacillus subtilis | 0.27 | [2] |

| 7 | Tyrosinase | 1.23 ± 0.37 | [18] |

| 4b | PC-3 (prostate cancer) | 12.57 ± 0.41 µg/ml | [15] |

Table 2: In Vitro Activity of Selected 5-Oxazolone Derivatives

Structure-Activity Relationships (SAR)

The biological activity of 5-oxazolone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[4]

-

Substituents at C-2 and C-4: The groups attached to the C-2 and C-4 positions play a crucial role in determining the pharmacological profile.[1][5] For instance, a phenyl ring at the C-2 position and an aliphatic double bond at the C-4 position are often important for medicinal activity.[1]

-

Exocyclic Phenyl Group: The presence of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) on the benzylidene ring at C-4 can significantly modulate antimicrobial and anticancer activities.[1][4] For example, a para-nitro substituted exocyclic phenyl group at C-4 has been shown to influence immunosuppressive effects.[1]

-

Cinnamoyl Residue: The presence of a cinnamoyl residue at the C-4 position has been linked to potent tyrosinase inhibitory activity.[1][18]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. ijceronline.com [ijceronline.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Oxazolones: new tyrosinase inhibitors; synthesis and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Erlenmeyer-Plöchl Azlactone Synthesis: A Technical Guide to Hippuric Acid Condensation

Executive Summary

The Erlenmeyer-Plöchl azlactone synthesis remains a cornerstone method for generating

Historical Genesis: Plöchl’s Discovery and Erlenmeyer’s Definition[1][2]

The history of azlactone chemistry is a case study in the importance of structural elucidation.

-

The Discovery (1883): Josef Plöchl first reported the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride. However, Plöchl misidentified the product, proposing a structure that failed to account for the cyclic nature of the intermediate.

-

The Definition (1893): Emil Erlenmeyer Jr. revisited Plöchl’s work a decade later. He correctly deduced that the reaction proceeded through a cyclic 5-oxazolone intermediate (an azlactone). Erlenmeyer generalized the scope of the reaction, establishing it as the premier method for synthesizing

-amino acids via the reduction of the azlactone product.

Why this matters: Erlenmeyer’s insight transformed a singular observation into a "Name Reaction" by identifying the active methylene component (the C-4 position of the oxazolone) as the nucleophile, thereby enabling the rational design of substrates beyond simple benzaldehyde.

Mechanistic Architecture

The reaction is a multi-step cascade involving cyclodehydration followed by a Perkin-type condensation.[1]

The Pathway[4][5][6][7][8]

-

Cyclodehydration: Hippuric acid (

-benzoylglycine) reacts with acetic anhydride to form a mixed anhydride, which cyclizes to form 2-phenyl-5-oxazolone. -

Deprotonation: The C-4 protons of the oxazolone are highly acidic (

in DMSO, but significantly lower in the presence of the electron-withdrawing carbonyl and imine). The base (sodium acetate) generates the resonance-stabilized enolate. -

Condensation: The enolate attacks the aldehyde (e.g., benzaldehyde) to form a hydroxy-intermediate.

-

Elimination: Spontaneous dehydration yields the thermodynamically stable (

)-4-benzylidene-2-phenyl-5-oxazolone.

Visualization: Mechanistic Cascade

Figure 1: The mechanistic pathway from Hippuric Acid to the Azlactone product, highlighting the critical cyclization and condensation steps.[2][3][4]

The Hippuric Acid Protocol: Technical Deep Dive

This protocol is optimized for the synthesis of 4-benzylidene-2-phenyl-5-oxazolone . It prioritizes reproducibility and yield over speed.

Reagents & Stoichiometry

| Component | Role | Equivalence | Notes |

| Hippuric Acid | Substrate | 1.0 eq | Must be dry; moisture hydrolyzes the anhydride. |

| Benzaldehyde | Electrophile | 0.9 - 1.0 eq | Freshly distilled to remove benzoic acid. |

| Acetic Anhydride | Solvent/Reagent | 3.0 eq | Excess required to drive cyclization and act as solvent. |

| Sodium Acetate | Base | 1.0 eq | Critical: Must be fused (anhydrous). Hydrated salts kill the reaction. |

Step-by-Step Methodology

1. Preparation of Anhydrous Base

-

Action: Melt sodium acetate trihydrate in a porcelain dish over a Bunsen burner or hot plate until water is driven off and the solid re-solidifies. Grind to a fine powder immediately upon cooling.

-

Causality: Water competes with hippuric acid for acetic anhydride, reducing yield and generating acetic acid byproduct which alters the pH profile.

2. Reaction Assembly

-

Action: In a 500 mL Erlenmeyer flask, combine hippuric acid (1.0 eq), fused sodium acetate (1.0 eq), and benzaldehyde (0.9 eq). Add acetic anhydride (3.0 eq).

-

Observation: The mixture will be a heterogeneous slurry.

3. Thermal Activation

-

Action: Heat on a hot plate with constant swirling.

-

Critical Point: As the temperature reaches

, the mixture will liquefy and turn yellow/orange. -

Why: The color change indicates the formation of the conjugated double bond system of the azlactone.

-

Warning: Do not overheat (boil violently). Overheating causes tar formation (red/black darkening) due to polymerization.

4. Completion and Workup

-

Action: Once fully liquefied, transfer to a steam bath for 2 hours. Then, cool the flask to room temperature.

-

Crystallization:[2] Slowly add ethanol (approx. 2 volumes relative to

). -

Why Ethanol? It destroys excess acetic anhydride (forming ethyl acetate/acetic acid) and acts as an antisolvent for the azlactone, promoting crystallization.

5. Isolation

-

Action: Filter the yellow crystals.[2] Wash with ice-cold ethanol, then with boiling water.[2]

-

Why Boiling Water? To remove residual sodium acetate and unreacted hippuric acid. The azlactone is insoluble in water.

Experimental Workflow Diagram

Figure 2: Operational workflow for the standard Erlenmeyer azlactone synthesis.

Modern Applications in Drug Discovery

While historically used for amino acid synthesis (via hydrolysis and reduction), the azlactone scaffold is now a privileged structure in medicinal chemistry.

Precursors for L-DOPA and Catecholamines

The condensation of hippuric acid with vanillin or 3,4-dihydroxybenzaldehyde (protected) yields azlactones that are direct precursors to L-DOPA (Parkinson's treatment). The azlactone locks the stereochemistry, allowing for asymmetric hydrogenation to set the chiral center before ring opening.

Heterocycle Generation

The azlactone ring is highly reactive at three sites:

-

C-2: Susceptible to nucleophilic attack (ring opening).

-

C-4: Olefinic center for cycloadditions.

-

N-1: Participation in heterocyclization.[5]

Example: Reaction with hydrazine yields 1,2,4-triazines, while reaction with amino acids can generate peptide mimetics used as protease inhibitors.

Biosensors and Fluorophores

The constrained conjugation of the 4-benzylidene-5-oxazolone core confers strong fluorescence. Modern derivatives are used as "turn-on" fluorescent probes for detecting thiols (cysteine/homocysteine) in biological media, where the thiol nucleophile attacks the azlactone ring, breaking conjugation and shifting the emission spectra.

References

-

Plöchl, J. (1883). "Über einige Derivate der Benzoylimidozimtsäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2815–2825. Link

-

Erlenmeyer, E. (1893).[3][6][7] "Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd." Justus Liebigs Annalen der Chemie, 275(1), 1–8. Link

-

Carter, H. E. (1946).[4][6] "The Azlactone Synthesis." Organic Reactions, 3, 198.[4][6][7] Link

-

Gillespie, H. B., & Snyder, H. R. (1934).[1] "Azlactone of

-Benzoylamino- -

Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[8][5] Tetrahedron, 65(15), 2935-2942. Link

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. modernscientificpress.com [modernscientificpress.com]

- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 7. ijrti.org [ijrti.org]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

Technical Guide: Photochemical Behavior and Isomerization of 4-Benzylidene-2-phenyl-5-oxazolone

[1]

Executive Summary

4-Benzylidene-2-phenyl-5-oxazolone (often referred to as an "azlactone") is a heterocyclic compound central to the synthesis of

This guide provides a rigorous technical analysis of the molecule's photochemical mechanisms, synthetic protocols, and experimental handling.[1] It is designed for researchers requiring high-fidelity control over the isomerization process for applications in molecular switching and bioconjugation.

Molecular Architecture & Electronic Structure

The core structure consists of an oxazolone ring conjugated to an exocyclic benzylidene moiety.[2] The double bond connecting the C4 position of the oxazolone ring to the benzylidene group creates the potential for diastereomers.[1]

Thermodynamic Stability (Z-Isomer)

The (Z)-isomer is the thermodynamically stable form isolated from standard synthesis.[1]

-

Structural Basis: In the Z-configuration, the phenyl ring of the benzylidene group is trans to the carbonyl oxygen of the oxazolone ring relative to the C=C bond.[1] This configuration minimizes steric repulsion between the phenyl ring and the carbonyl oxygen, which is electronically unfavorable in the E-isomer.[1]

-

Crystallography: X-ray diffraction confirms the Z-isomer is nearly planar, maximizing

-conjugation, which contributes to its stability and characteristic yellow color (

The Photo-Generated (E)-Isomer

The (E)-isomer is metastable and generated via photoexcitation.[1]

-

Steric Strain: The E-isomer places the bulky phenyl group in closer proximity to the oxazolone carbonyl, inducing a twist in the molecular backbone.[1]

-

Spectral Shift: This loss of planarity typically results in a hypsochromic shift (blue shift) or a reduction in the extinction coefficient (

) compared to the Z-isomer.[1]

Photochemical Mechanism[1][3][4]

The isomerization process is governed by a

Excitation and Relaxation Pathway

-

Photoexcitation: Irradiation (typically 360–400 nm) excites the ground state Z-isomer (

) to the singlet excited state ( -

Twisted Intermediate: The molecule relaxes to a perpendicular, twisted intermediate (

) where the conjugation across the C=C bond is broken.[1] -

Conical Intersection (CI): The excited state surface intersects with the ground state surface at this twisted geometry.[1]

-

Partitioning: The molecule decays non-radiatively to the ground state, partitioning into either the Z or E form.[1]

Thermal Reversion

The E-isomer is thermally unstable. In the absence of light, it reverts to the Z-isomer via a thermal rotation/inversion mechanism. This process is accelerated by:

-

Heat: Higher temperatures increase the rate of thermal relaxation.

-

Catalysis: Acidic or basic conditions can lower the activation energy for isomerization.

Mechanistic Diagram

The following diagram illustrates the energy landscape and reaction pathways.[4]

Caption: Energy landscape of the Z/E photoisomerization showing excitation, relaxation through a twisted intermediate, and thermal reversion.

Experimental Protocols

Synthesis: The Erlenmeyer-Plöchl Method

This protocol selectively produces the stable (Z)-isomer .[1]

Reagents:

-

Benzaldehyde (1.0 eq)[1]

-

Hippuric acid (N-benzoylglycine) (1.0 eq)[1]

-

Acetic Anhydride (3.0 eq)[1]

-

Sodium Acetate (anhydrous) (0.5 eq)[1]

Protocol:

-

Mixing: In a round-bottom flask, combine hippuric acid and benzaldehyde. Add acetic anhydride and anhydrous sodium acetate.

-

Heating: Heat the mixture on a steam bath or oil bath at 100–110 °C for 2 hours. The mixture will liquefy and turn deep yellow/orange.

-

Cooling: Add ethanol (approx. 2 mL per gram of reactant) slowly to the hot mixture, then allow it to cool to room temperature.

-

Crystallization: Cool further in an ice bath. The Z-isomer will crystallize as yellow needles.

-

Filtration: Filter the solid and wash with cold ethanol and boiling water (to remove unreacted hippuric acid/salts).

-

Purification: Recrystallize from benzene or ethanol.

-

Target Melting Point: 165–167 °C.

-

Photo-Irradiation & Monitoring

To study the isomerization or generate the E-isomer:

Setup:

-

Solvent: Dissolve the purified Z-isomer in a non-polar solvent (e.g., Benzene, Cyclohexane) or polar aprotic solvent (Acetonitrile) depending on solubility requirements.[1] Concentration:

to -

Light Source: Use a mercury arc lamp with a 365 nm bandpass filter or a high-power UV LED (365–375 nm).

-

Irradiation: Irradiate the solution in a quartz cuvette.

Monitoring:

-

UV-Vis Spectroscopy: Monitor the evolution of the spectra.

-

NMR Spectroscopy (

H-NMR):

Quantitative Data Summary

| Parameter | Value / Description | Notes |

| Molecular Weight | 249.26 g/mol | Formula: |

| Stable Isomer | (Z)-4-benzylidene-2-phenyl-5-oxazolone | Obtained via Erlenmeyer synthesis |

| Melting Point | 165 – 167 °C | Z-isomer |

| ~360 – 370 nm | Solvent dependent (e.g., EtOH, MeCN) | |

| Isomerization | Reversible with heat ( | |

| Quantum Yield | ||

| Solubility | Soluble in CHCl | Poorly soluble in water |

Applications in Drug Development & Materials[1]

-

Dynamic Probes: The reversible isomerization allows this scaffold to serve as a molecular switch in dynamic materials, changing physical properties (refractive index, volume) upon light exposure.[1]

-

Bioconjugation Intermediate: The oxazolone ring is highly reactive toward nucleophiles (amines).[1]

Caption: Operational workflow from Erlenmeyer synthesis to downstream applications in switching or conjugation.

References

-

Ullman, E. F., & Baumann, N. (1970).[1] Unsaturated lactone photochemistry. Effect of wavelength and sensitizer structure. Journal of the American Chemical Society.[5]

-

Brocklehurst, K., et al. (1968).[1] The geometrical isomers of 4-benzylidene-2-phenyl-2-oxazolin-5-one: determination of absolute configurations. Chemical Communications.

-

Borah, P., et al. (2021).[1] A Fast and Facile Synthesis of Geometric Isomers of 4-Cinnamylidene-2-Phenyl-2-Oxazolin-5-One. International Advanced Research Journal in Science, Engineering and Technology.[1] Available at: [Link]

-

Lucia-Tamudo, J., et al. (2025).[1] Benzylidene-oxazolones as photoswitches: Photochemistry and theoretical calculations. Physical Chemistry Chemical Physics.[5] Available at: [Link]

Sources

- 1. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylazopyridine as Switch in Photochemical Reactions. A Detailed Computational Description of the Mechanism of Its Photoisomerization | MDPI [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

The Erlenmeyer-Plöchl Synthesis of Azlactones: A Detailed Protocol for Researchers

The Erlenmeyer-Plöchl synthesis, a classic name reaction in organic chemistry, provides a robust and versatile method for the preparation of azlactones (oxazolones). These heterocyclic compounds are pivotal intermediates in the synthesis of α-amino acids, peptides, and various biologically active molecules, making this reaction a cornerstone in medicinal chemistry and drug development.[1][2] This guide offers a comprehensive, step-by-step protocol for the synthesis of azlactones, grounded in the principles of the reaction mechanism and supplemented with practical insights for optimization and troubleshooting.

Reaction Principle and Mechanism

The Erlenmeyer-Plöchl synthesis is fundamentally a condensation reaction between an N-acylglycine (most commonly hippuric acid), an aldehyde or ketone, and acetic anhydride in the presence of a weak base, typically sodium acetate.[1][3] The reaction proceeds in two key stages:

-

Formation of the 2-Phenyl-5(4H)-oxazolone Intermediate: The N-acylglycine, such as hippuric acid, undergoes intramolecular cyclization and dehydration facilitated by acetic anhydride to form a 2-phenyl-5(4H)-oxazolone. This intermediate is a crucial reactive species in the synthesis.[1][4]

-

Perkin-Type Condensation: The oxazolone intermediate possesses acidic protons at the C-4 position. In the presence of a base (sodium acetate), a carbanion is generated, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule yields the final unsaturated azlactone product.[1][5]

The Role of Key Reagents:

-

N-Acylglycine (e.g., Hippuric Acid): Provides the core structure for the azlactone ring.

-

Aldehyde or Ketone: Determines the substituent at the 4-position of the azlactone ring. Aromatic aldehydes are most commonly used.[5]

-

Acetic Anhydride: Serves a dual purpose. It acts as a dehydrating agent, driving the initial cyclization of the N-acylglycine, and also functions as the solvent for the reaction in many classical procedures.[6][7]

-

Sodium Acetate: Functions as a base catalyst, facilitating the deprotonation of the oxazolone intermediate to form the reactive carbanion for the condensation step.[1][8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Erlenmeyer-Plöchl synthesis of azlactones.

Caption: Experimental workflow for the Erlenmeyer-Plöchl azlactone synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Hippuric Acid (N-Benzoylglycine) | Reagent | Standard Chemical Supplier | Should be dry. |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent | Standard Chemical Supplier | Freshly distilled if necessary. |

| Acetic Anhydride | ACS Reagent | Standard Chemical Supplier | Anhydrous conditions are important. |

| Sodium Acetate | Anhydrous | Standard Chemical Supplier | Should be freshly fused or dried. |

| Ethanol | 200 Proof | Standard Chemical Supplier | For precipitation and recrystallization. |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Condenser | - | - | For reactions requiring reflux. |

| Heating mantle or oil bath | - | - | For controlled heating. |

| Magnetic stirrer and stir bar | - | - | For efficient mixing. |

| Thin Layer Chromatography (TLC) plates | - | - | For monitoring reaction progress. |

| Buchner funnel and filter flask | - | - | For vacuum filtration. |

Step-by-Step Protocol: Classical Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

This protocol details the synthesis of a common azlactone using benzaldehyde as the starting material.

1. Preparation of the Reaction Mixture:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine hippuric acid (1.79 g, 10 mmol, 1.0 eq), benzaldehyde (1.06 g, 10 mmol, 1.0 eq), and anhydrous sodium acetate (0.82 g, 10 mmol, 1.0 eq).

-

To this solid mixture, add acetic anhydride (3.06 g, 30 mmol, 3.0 eq). The acetic anhydride acts as both a reactant and a solvent.